N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-[[4-(furan-3-yl)phenyl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-11(20)19-16-17-9-15(24-16)25(21,22)18-8-12-2-4-13(5-3-12)14-6-7-23-10-14/h2-7,9-10,18H,8H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHLSPWKJPHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by the introduction of the sulfamoyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furanones, amines, and substituted thiazole derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical modifications, enhancing its utility in organic synthesis.
Biology
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential to interact with biological targets, which could lead to the development of novel therapeutic agents .
Medicine
The compound has been explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. Preliminary studies suggest it may exhibit anticancer activity, particularly against certain cancer cell lines .
Table 1: Anticancer Activity Data
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
Industry
In industrial applications, this compound is utilized in the development of advanced materials with specific properties due to its unique electronic and steric characteristics .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The results indicated significant activity against strains such as MRSA, demonstrating lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics .
Case Study 2: Cytotoxic Effects
In a comparative analysis assessing the cytotoxic effects on various cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(phenylmethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
- **N-[5-(furan-2-yl)phenylmethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Uniqueness
N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Biological Activity
N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiazole ring, a furan ring, and a sulfamoyl group. The molecular formula is , with a molecular weight of approximately 377.44 g/mol. The presence of the furan ring contributes unique electronic and steric properties that can influence the compound's reactivity and biological activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation of furan derivatives with thiazole precursors .
- Introduction of the sulfamoyl group .
- Use of catalysts and controlled conditions to optimize yield .
Industrial production may utilize automated reactors to enhance efficiency and sustainability.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study highlighted that modifications in the N-aryl amide group linked to the thiazole ring are crucial for enhancing antimicrobial potency while minimizing cytotoxicity in human cell lines .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Thiazole derivatives are known to act as enzyme inhibitors or receptor modulators, which can disrupt cancer cell proliferation pathways. For example, structural modifications have been shown to enhance the inhibition of tyrosine kinase receptors, which are often overexpressed in cancer cells .
Case Studies
- Antimalarial Activity : A systematic study involving thiazole analogs demonstrated their effectiveness against Plasmodium falciparum, suggesting that compounds with specific substituents on the phenyl ring exhibit high antimalarial potency while maintaining low cytotoxicity .
- Leishmanicidal Activity : Hybrid thiazole compounds were evaluated for their activity against Leishmania infantum, showing promising results in reducing parasite viability while exhibiting low toxicity towards mammalian cells. These findings suggest potential for developing new treatments for leishmaniasis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds disrupt critical enzymatic pathways in pathogens or cancer cells.
- Receptor Modulation : They may modulate receptor activity, affecting cell signaling pathways involved in proliferation and survival.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| N-[5-(phenylmethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | Similar structure without furan | Moderate antimicrobial activity |
| N-[5-(furan-2-yl)phenylmethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | Furan at position 2 | Enhanced anticancer properties |
This compound is unique due to its structural features that confer distinct biological activities compared to related compounds.
Q & A
Q. How can synergistic effects with existing therapeutics be systematically explored?
- Methodological Answer : Apply combination index (CI) analysis:
- Dose Matrix : Test fixed-ratio combinations (e.g., 1:1 to 1:4) in checkerboard assays .
- Mechanistic Synergy : Pair with DNA-damaging agents (e.g., cisplatin) if the compound disrupts repair pathways .
- In Vivo Validation : Use xenograft models to confirm efficacy reductions in tumor volume .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
